4-(2-iodoacetamido)benzoic acid chemical structure and properties
4-(2-iodoacetamido)benzoic acid chemical structure and properties
The following technical guide details the chemical structure, synthesis, reaction mechanisms, and applications of 4-(2-iodoacetamido)benzoic acid (4-IABA). This document is designed for researchers in proteomics, structural biology, and medicinal chemistry.
Structure, Synthesis, and Applications in Protein Modification
Executive Summary
4-(2-Iodoacetamido)benzoic acid (4-IABA) is a bifunctional organic reagent featuring a reactive iodoacetamide warhead and a carboxylic acid functional group. It serves as a specialized alkylating agent for sulfhydryl groups (cysteine residues) in proteins and peptides.[1] Unlike simple iodoacetamide, the benzoic acid moiety provides a rigid linker and a handle for further derivatization, solubility modulation, or heavy-atom introduction for X-ray crystallography phasing.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 4-(2-iodoacetamido)benzoic acid |
| Synonyms | 4-[(iodoacetyl)amino]benzoic acid; |
| Molecular Formula | |
| Molecular Weight | 305.07 g/mol |
| Structure | |
| Physical State | Solid (typically off-white to light yellow powder) |
| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol |
| Stability | Light-sensitive (iodine liberation); Moisture-sensitive (hydrolysis of iodide) |
| Reactivity | Electrophilic alkylating agent (specific for thiols at pH 7.5–8.5) |
Reaction Mechanism: Cysteine Alkylation
The core utility of 4-IABA lies in its ability to irreversibly alkylate cysteine residues via a bimolecular nucleophilic substitution (
Mechanism Diagram
Caption:
Synthesis Protocol
While commercially available from specialized suppliers, 4-IABA is often synthesized in-house to ensure freshness (avoiding free iodine contamination). The most robust route involves a two-step sequence: acylation followed by a Finkelstein reaction.
Step 1: Acylation
Reagents: 4-Aminobenzoic acid (PABA), Chloroacetyl chloride, Glacial acetic acid, Sodium acetate.
Reaction:
Step 2: Finkelstein Halogen Exchange
Reagents: 4-(2-chloroacetamido)benzoic acid, Sodium Iodide (NaI), Acetone (dry).
Reaction:
Detailed Experimental Workflow
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Preparation of Chloro-Intermediate :
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Dissolve 4-aminobenzoic acid (1 eq) in glacial acetic acid saturated with sodium acetate.
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Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
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Stir at room temperature for 2 hours.
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Pour into ice water; filter the precipitate (4-(2-chloroacetamido)benzoic acid).
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Recrystallize from ethanol/water.
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Conversion to Iodo-Product :
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Dissolve the chloro-intermediate in dry acetone.
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Add excess Sodium Iodide (NaI, 2–3 eq).
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Reflux for 4–6 hours protected from light (foil-wrapped).
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Filter off the precipitated NaCl.
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Evaporate solvent; wash the residue with water to remove excess NaI.
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Recrystallize from ethanol. Store in the dark at -20°C.
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Applications in Research
A. X-Ray Crystallography (Heavy Atom Phasing)
4-IABA is used to introduce an anomalous scatterer (Iodine, Z=53) into proteins for phase determination (SAD/SIR methods).
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Advantage : The benzoic acid moiety is less flexible than simple iodoacetamide, potentially leading to higher occupancy and better ordered iodine sites in the crystal lattice.
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Protocol : Soak protein crystals in mother liquor containing 1–5 mM 4-IABA for 1–24 hours.
B. Bifunctional Linker Design
The carboxylic acid group remains unreacted during cysteine alkylation. This allows the molecule to act as a heterobifunctional linker.
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Workflow :
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Label protein cysteine with 4-IABA.
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Activate the pendant carboxyl group (using EDC/NHS) to react with an amine-containing probe, drug, or surface.
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C. Proteomic Probing
Used as a "bulkier" alkylating agent compared to iodoacetamide (IAA) to probe the solvent accessibility of cysteine residues. Buried cysteines may react with IAA but not the larger 4-IABA.
Experimental Protocol: Protein Labeling
Objective : Covalent modification of surface-exposed cysteines.
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Solubilization : Dissolve protein (1–5 mg/mL) in Labeling Buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA). Avoid phosphate buffers if downstream carboxyl activation is planned.
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Reduction (Optional) : If labeling total cysteine, reduce disulfides with TCEP (5 mM) for 30 min.
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Labeling :
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Prepare a fresh 100 mM stock of 4-IABA in DMSO. Note: Solution should be colorless/pale yellow. Brown indicates decomposition.
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Add 4-IABA to protein solution (Final conc: 5–10 mM, or 10-fold molar excess over thiols).
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Incubate for 1 hour at Room Temperature in the dark .
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Quenching : Add DTT (final 20 mM) to quench unreacted iodoacetamide groups.
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Purification : Remove excess reagent via dialysis or desalting column (e.g., PD-10) equilibrated in the desired storage buffer.
Safety & Handling
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Toxicity : Iodoacetamides are potent alkylating agents and potential carcinogens. Handle with extreme care.
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PPE : Wear nitrile gloves, lab coat, and safety goggles.
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Storage : Solid 4-IABA is stable at 4°C or -20°C if kept dry and dark. Solutions in DMSO should be prepared fresh; iodine is released upon light exposure (turning the solution brown), which reduces labeling efficiency and may cause non-specific oxidation.
References
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Synthesis of Halogenated Benzoic Acids : Organic Syntheses, Coll. Vol. 2, p. 349 (1943). Link (Methodology adapted for para-isomer).
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Cysteine Alkylation Mechanism : Smythe, C. V.[1] "The reactions of Iodoacetate and of Iodoacetamide with various Sulfhydryl groups." Journal of Biological Chemistry 114 (1936): 601-612. Link
- Heavy Atom Derivatization: Blundell, T. L., & Johnson, L. N. (1976). Protein Crystallography. Academic Press. (General reference for iodo-reagents in phasing).
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Reaction Specificity : BenchChem. "A Comparative Guide to Cysteine Alkylation." Link
